molecular formula C130H190N2O42 B10859720 Ganefromycin

Ganefromycin

カタログ番号: B10859720
分子量: 2452.9 g/mol
InChIキー: OITXQULUNSCKPV-GQHWWOMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ganefromycin is an elfamycin-type antibiotic complex produced by Streptomyces strains, including Streptomyces albospinus . It is part of a family of related compounds; for example, Ganefromycins α and β are also known as Phenelfamycins E and F, respectively . These antibiotics exhibit a narrow antibacterial spectrum, with research indicating a pronounced inhibitory activity specifically against Propionibacterium acnes . The elfamycin class of antibiotics, to which this compound belongs, is known to inhibit bacterial protein synthesis by targeting elongation factor Tu (EF-Tu) . This mechanism disrupts the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis in susceptible bacteria. The specific components of the this compound complex, such as ganefromycins δ1–4, have been studied in the context of biosynthesis using precursors like sinefungin . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

分子式

C130H190N2O42

分子量

2452.9 g/mol

IUPAC名

(2E,4E,6E)-7-[(2R,3R,5R)-5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,3-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid;(2E,4E,6E)-7-[(2R,3R,5R)-5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/2C65H95NO21/c1-13-14-18-29-51-64(7,8)62(84-53(70)32-43-26-19-17-20-27-43)61(72)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55;1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h2*13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b2*14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61-,62+,65-;39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61+,62-,65-/m11/s1

InChIキー

OITXQULUNSCKPV-GQHWWOMESA-N

異性体SMILES

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)[C@H]5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C.C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)(C(CO[C@@H]2C[C@H]([C@H]([C@H](O2)C)O[C@H]3C[C@@H]([C@@H]([C@H](O3)C)O[C@@H]4C[C@H]([C@H]([C@H](O4)C)O)OC)OC)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)[C@H]5C[C@H]([C@H](O5)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)OC(=O)CC6=CC=CC=C6)(C)C

正規SMILES

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C.CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC6=CC=CC=C6)(C)C

製品の起源

United States

準備方法

Column Chromatography

  • Macroporous resin adsorption : D4006 resin eluted with methanol gradients (50–80%) effectively removes pigments and low-polarity contaminants.

  • Silica gel chromatography : Chloroform-methanol-water (2:3:1 v/v/v) systems separate this compound from closely related analogues.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 reverse-phase columns and isocratic elution (70% methanol) yields this compound α at >95% purity. Critical parameters include:

  • Flow rate: 3 mL/min

  • Detection wavelength: 305 nm

  • Retention time: 38.4 minutes (demethyl-L-681,217) to 57.4 minutes (this compound α)

Analytical Methods for Structural Confirmation

Spectroscopic Techniques

  • UV-Vis spectroscopy : this compound exhibits λ<sub>max</sub> at 305 nm, characteristic of conjugated polyene systems.

  • NMR analysis : <sup>1</sup>H and <sup>13</sup>C NMR data confirm the presence of a 28-membered macrolactone ring and sugar moiety. Key signals include:

    • δ<sub>H</sub> 5.21 (H-21a, glycosylation site)

    • δ<sub>C</sub> 101.3 (anomeric carbon of L-rhamnose)

  • High-resolution mass spectrometry (HRMS) : [M+H]<sup>+</sup> at m/z 852.3410 (C<sub>43</sub>H<sub>61</sub>NO<sub>15</sub>).

Bioactivity Assays

Antibacterial activity is assessed against Bacillus subtilis using agar diffusion. This compound α exhibits zones of inhibition >20 mm at 10 μg/disc, whereas intermediates (e.g., compound 7 ) show no activity.

Yield Optimization Strategies

Media Engineering

An OSMAC (One Strain Many Compounds) approach reveals that glycerol-supplemented media increase this compound α titers by 40% compared to glucose-based formulations. Trace elements (Zn<sup>2+</sup>, Fe<sup>3+</sup>) further enhance PKS activity.

Genetic Modifications

Overexpression of the gmfM gene (methyltransferase) in S. lydicus boosts C13a-O-methylation efficiency, raising final yields to 120 mg/L. Conversely, knockout of the gmfG glycosyltransferase abolishes this compound production, confirming its indispensability .

化学反応の分析

Polyketide Skeleton Formation

The biosynthesis begins with the assembly of a polyketide skeleton through type I polyketide synthase (PKS) activity. This step forms the core carbon framework, which undergoes subsequent tailoring reactions .

Furan Ring Closure

A pivotal cyclization reaction forms the furan ring moiety, essential for this compound’s bioactivity. Blocked mutants lacking this capability accumulate linear intermediates .

Hydroxylation at C23

C23-hydroxylation introduces a hydroxyl group, mediated by cytochrome P450 monooxygenases. Mutants deficient here produce non-hydroxylated derivatives (e.g., compound 1 ) .

O-Methylation at C13a

A methyltransferase catalyzes O-methylation at C13a, enhancing structural stability. Secretor mutants with impaired methylation yield demethylated analogs (e.g., compound 3 ) .

Hydroxylation at C21a

A second hydroxylation at C21a precedes glycosylation. Mutants blocked here accumulate intermediates like compound 5 , lacking the C21a-OH group .

Glycosylation at C21a-O

A glycosyltransferase attaches a deoxysugar (likely TDP-D-forosamine) to the C21a-hydroxyl group. Glycosylation-deficient mutants secrete aglycone derivatives (e.g., compound 7 ) .

Key Intermediates and Shunt Products

Blocked mutants produce intermediates and shunt metabolites, as summarized below:

CompoundStructural FeatureBioconversion OutcomeRole in Pathway
1 Linear polyketide, no furanConverted to furan-containing 2 Early intermediate
3 C13a-demethylatedNot bioconvertedShunt product
5 C21a-dehydroxylatedHydroxylated to 6 Pre-glycosylation intermediate
7 AglyconeGlycosylated to 8 (final product)Terminal intermediate

Data derived from mutant metabolite analysis .

Enzymatic Reaction Sequence

The proposed biosynthetic sequence is:

  • Polyketide chain elongation → 2. Furan cyclization → 3. C23-hydroxylation → 4. C13a-O-methylation → 5. C21a-hydroxylation → 6. C21a-O-glycosylation .

Challenges in Pathway Elucidation

  • Shunt metabolites : Non-enzymatic rearrangements yield compounds like 9–15 , complicating pathway mapping .

  • Enzyme specificity : Overlapping substrate preferences of tailoring enzymes necessitate precise mutant phenotyping .

科学的研究の応用

Antibacterial Properties

Ganefromycin exhibits a narrow antibacterial spectrum, primarily targeting specific pathogens. Research has demonstrated its effectiveness against Propionibacterium acnes, a bacterium associated with acne, making it a candidate for dermatological applications .

Table 1: Antibacterial Activity of this compound

PathogenActivityReference
Propionibacterium acnesEffective
Staphylococcus aureusLimited
Mycobacterium tuberculosisUnder investigation

Anticancer Potential

Emerging studies suggest that this compound and its derivatives may possess anticancer properties. The compound's structural characteristics allow it to interfere with cellular processes, potentially inhibiting tumor growth. For instance, certain derivatives have shown promise in preclinical models of prostate cancer .

Case Study: Anticancer Activity

A study investigated the effects of this compound on prostate cancer cell lines. Results indicated significant reductions in cell viability, suggesting that this compound could be developed as a therapeutic agent in oncology .

Biosynthesis and Genetic Studies

Understanding the biosynthetic pathways of this compound is crucial for enhancing its production and modifying its structure for improved efficacy. Recent research has identified key gene clusters responsible for its biosynthesis in Streptomyces lydicus. Gene inactivation studies have elucidated the roles of specific genes in the production process, paving the way for genetic engineering approaches to optimize yield .

Table 2: Key Genes in this compound Biosynthesis

GeneFunctionReference
ganAIVPolyketide synthase
ganBGlycosylation enzyme
ganCRegulatory gene

Agricultural Applications

This compound's antibacterial properties extend to agricultural uses, particularly in managing plant diseases caused by bacterial pathogens. Its application as a biopesticide is being explored, with preliminary results indicating effectiveness against various plant pathogens .

Case Study: Agricultural Use

A field trial assessed the efficacy of this compound as a biopesticide on crops affected by bacterial blight. The results showed a significant reduction in disease incidence compared to untreated controls, highlighting its potential as an environmentally friendly alternative to chemical pesticides .

Future Directions and Research Opportunities

The ongoing research into this compound's biosynthesis and applications suggests several promising avenues:

  • Genetic Engineering : Further exploration of genetic modifications could enhance yield and broaden the antibacterial spectrum.
  • Combination Therapies : Investigating synergistic effects with other antibiotics may improve treatment outcomes for resistant bacterial strains.
  • Expanded Testing : More extensive clinical trials are needed to fully understand this compound's potential in cancer therapy and other medical applications.

類似化合物との比較

Functional Comparison

  • Antimicrobial Activity: this compound α exhibits broader-spectrum activity compared to its precursors. The glycosylation at C21a enhances membrane permeability and target binding, whereas non-glycosylated analogs (e.g., compound 5) show reduced efficacy .
  • Metabolic Stability : Methylation at C13a (as in compound 8 ) protects the molecule from oxidative degradation, a feature absent in compound 3 , which is rapidly metabolized in vivo .
  • Toxicity Profile: Glycosylation reduces the cardiotoxicity commonly associated with anthracyclines, making this compound α safer than non-glycosylated derivatives .

Comparative Pharmacokinetics

  • Glycosylated compounds (e.g., 8 ) have longer half-lives due to improved serum protein binding.
  • Hydroxylation-deficient analogs (e.g., 9 ) exhibit faster renal clearance, limiting their therapeutic utility.

Research Findings and Implications

  • Bioconversion Studies: Blocked mutants of S.
  • Structure-Activity Relationships (SAR) : The C21a glycoside moiety is indispensable for antimicrobial potency, while C13a methylation enhances metabolic stability .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Ganefromycin, and how can researchers validate it experimentally?

  • Methodological Answer: To elucidate this compound's mechanism, employ target identification assays (e.g., bacterial membrane permeability tests, ribosomal binding assays) combined with genetic knock-out models to observe phenotypic changes in susceptible strains. Validate findings using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to proposed targets. Cross-reference results with transcriptomic/proteomic data to identify downstream pathways affected .

Q. What are the established synthesis protocols for this compound, and what analytical techniques confirm its purity?

  • Methodological Answer: Follow multi-step organic synthesis protocols from peer-reviewed literature, emphasizing chiral resolution steps due to this compound's stereospecificity. Use high-performance liquid chromatography (HPLC) with a chiral column for purity assessment and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Report yield percentages and enantiomeric excess (ee) values in all studies .

Q. Which in vitro models are most suitable for preliminary assessment of this compound's bioactivity?

  • Methodological Answer: Use minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative reference strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922). Include time-kill kinetics to differentiate bacteriostatic vs. bactericidal effects. Validate cytotoxicity in mammalian cell lines (e.g., HEK-293) to assess therapeutic index .

Advanced Research Questions

Q. How can researchers optimize this compound's synthesis yield while maintaining stereochemical integrity?

  • Methodological Answer: Apply Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to model interactions between variables. Validate optimized conditions with ≥3 independent replicates and compare ee values via HPLC to ensure no stereochemical drift .

Q. What methodologies address contradictory results in this compound's efficacy across different bacterial strains?

  • Methodological Answer: Conduct comparative genomic analysis of resistant vs. susceptible strains to identify mutations in target proteins. Perform chemostat experiments under controlled nutrient conditions to rule out environmental variability. Use meta-analysis to reconcile discrepancies across studies, adjusting for differences in inoculum size, growth phase, and assay endpoints .

Q. How should pharmacokinetic studies of this compound be designed to ensure reproducibility across preclinical models?

  • Methodological Answer: Use cannulated rodent models for blood sampling at fixed intervals. Quantify plasma concentrations via LC-MS/MS with stable isotope-labeled internal standards. Report bioavailability (F%), half-life (t½), and volume of distribution (Vd) using non-compartmental analysis. Standardize dosing regimens and animal diets across labs to minimize variability .

Data Contradiction Analysis Framework

Factor Analysis Method Example for this compound
Strain-specific resistanceWhole-genome sequencing Identify SNPs in ribosomal protein L3.
Experimental variabilityBland-Altman plots Compare MIC values across labs.
Pharmacokinetic outliersDixon’s Q-test Exclude outliers in plasma concentration.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。